molecular formula C12H12N2S B12542917 4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine

4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine

Cat. No.: B12542917
M. Wt: 216.30 g/mol
InChI Key: IWVMXRLYLBDMDH-UHFFFAOYSA-N
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Description

4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core fused with a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene . Another approach includes the reaction of 1-methyl-4-(trifluoromethanesulfonyl)oxy-1,2,3,6-tetrahydropyridine with boronic acid derivatives under inert conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thieno[3,2-c]pyridine ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), leading to the modulation of cellular processes such as DNA repair and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine is unique due to its specific structural features that allow for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)thieno[3,2-c]pyridine

InChI

InChI=1S/C12H12N2S/c1-5-13-6-2-9(1)12-10-4-8-15-11(10)3-7-14-12/h1,3-4,7-8,13H,2,5-6H2

InChI Key

IWVMXRLYLBDMDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=NC=CC3=C2C=CS3

Origin of Product

United States

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